molecular formula C9H9N3 B107646 2-Hydrazinoquinoline CAS No. 15793-77-8

2-Hydrazinoquinoline

Cat. No. B107646
Key on ui cas rn: 15793-77-8
M. Wt: 159.19 g/mol
InChI Key: QMVCLSHKMIGEFN-UHFFFAOYSA-N
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Patent
US04315982

Procedure details

2-Hydrazinoquinoline (35.70 g; 0.224 mol) obtained in a customary manner (e.g., as disclosed in J. Chem. Soc., 103, 1978) from 2-chloroquinoline and hydrazine hydrate, 56.29 g (0.149 mol, mol ratio 1.5) of di-p-diethylaminostyryl ketone, 450 ml of ethanol and 74.8 ml of acetic acid were refluxed for 3 hours with stirring. The reaction mixture was cooled with water. The crystals that precipitated were separated by filtration, and hot-filtered using 150 cc of ethanol to afford 27.12 g (yield 35%) of yellow crystals having a melting point of 180° to 182° C. Recrystallization from methyl ethyl ketone afforded crystals having a melting point of 182° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
74.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:13][NH2:14].C(O)C>C(O)(=O)C>[NH:13]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
74.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.224 mol
AMOUNT: MASS 35.7 g
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.149 mol
AMOUNT: MASS 56.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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